molecular formula C6H13N3S B1371002 3-Amino-1-(cyclobutylmethyl)thiourea CAS No. 1095592-96-3

3-Amino-1-(cyclobutylmethyl)thiourea

Cat. No.: B1371002
CAS No.: 1095592-96-3
M. Wt: 159.26 g/mol
InChI Key: RPGMICHMIHQXMV-UHFFFAOYSA-N
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Description

3-Amino-1-(cyclobutylmethyl)thiourea is a thiourea derivative with the molecular formula C6H13N3S and a molecular weight of 159.26 g/mol.

Preparation Methods

The synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea typically involves the reaction of cyclobutylmethylamine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Chemical Reactions Analysis

3-Amino-1-(cyclobutylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or thiourea groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

3-Amino-1-(cyclobutylmethyl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: Research has shown its potential in developing treatments for diseases such as cancer, Alzheimer’s, and tuberculosis due to its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, elastomers, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclobutylmethyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Amino-1-(cyclobutylmethyl)thiourea can be compared to other thiourea derivatives, such as:

    Thiourea (SC(NH2)2): A simpler compound with similar chemical properties but less specificity in biological applications.

    N-Phenylthiourea: Exhibits different biological activities and is used in different industrial applications.

    1,3-Diethylthiourea: Another thiourea derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-amino-3-(cyclobutylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c7-9-6(10)8-4-5-2-1-3-5/h5H,1-4,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGMICHMIHQXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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